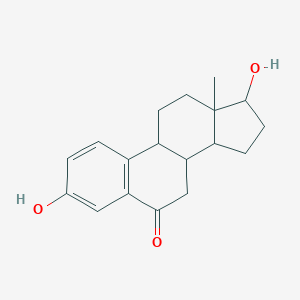

3,17-Dihydroxyestra-1,3,5(10)-trien-6-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,17,19,21H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTDDOWJIRXOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=O)C4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972566 | |

| Record name | 3,17-Dihydroxyestra-1,3,5(10)-trien-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-92-6 | |

| Record name | NSC147966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,17-Dihydroxyestra-1,3,5(10)-trien-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Transformations of 6 Ketoestradiol

Precursors and Metabolic Origin Pathways

The journey of 6-Ketoestradiol begins with the foundational female sex hormones, estradiol (B170435) and estrone (B1671321). Its formation is a critical step in the broader metabolic cascade of estrogens.

Formation from Estradiol and Estrone

6-Ketoestradiol is recognized as a metabolite of both estradiol and estrone. ontosight.aimedchemexpress.eu The metabolic conversion from these parent estrogens is a key aspect of its biosynthesis. The process involves a series of oxidative reactions, primarily hydroxylation, that modify the core steroid structure. oup.com The liver is a primary site for these transformations, where a significant portion of estrogen metabolism occurs. researchgate.netpharmgkb.org Specifically, the NADPH-dependent 6-hydroxylation of estradiol and estrone has been documented in liver tissues from both animals and humans for several decades. oup.com

Significance of Hydroxylation at the C-6 Position

The introduction of a hydroxyl group at the C-6 position of the steroid nucleus is a pivotal event in the formation of 6-Ketoestradiol. This hydroxylation is a quantitatively significant pathway in the metabolism of estrogens in both rodents and humans. oup.com Following 6α- and 6β-hydroxylation, the resulting intermediates can be further oxidized to form 6-Ketoestradiol. oup.comoup.com While metabolites hydroxylated at the C-6 position generally exhibit weak binding affinity for classical estrogen receptors, the chemical reactivity at this position is noteworthy. oup.com The formation of these metabolites underscores the diverse metabolic routes estrogens can undergo, contributing to a complex profile of estrogenic and non-estrogenic compounds within the body.

Enzyme Systems Catalyzing 6-Ketoestradiol Formation

The synthesis of 6-Ketoestradiol is not a spontaneous process but is meticulously controlled by specific enzyme systems, primarily members of the cytochrome P450 superfamily.

Cytochrome P450 Isoforms Involved in 6-Hydroxylation

Multiple isoforms of the cytochrome P450 (CYP) enzyme family are responsible for the 6-hydroxylation of estrogens. researchgate.net In rat liver microsomes, CYP2B1/2B2 has been identified as a major enzyme system for the 6α- and 6β-hydroxylation of estradiol. oup.com Additionally, CYP1A1/1A2 isoforms also contribute to hepatic 6α-hydroxylation. oup.com Studies using human breast cancer cells (MCF-7) have shown that exposure to certain inducers can markedly increase the 6α-hydroxylation of estradiol, a process that can be inhibited by antibodies targeting rat CYP1A1/1A2. oup.com A purified cytochrome P450 enzyme from rat brain has also demonstrated the ability to catalyze both 6α- and 6β-hydroxylation of estradiol, leading to the formation of 6-Ketoestradiol among other hydroxylated products. oup.com

Interconversion with 6-Hydroxylated Estrogen Metabolites

The metabolic pathway is not strictly linear, as interconversion between related metabolites can occur. Research has demonstrated the interconversion of 6β-hydroxyestradiol and 6-Ketoestradiol. annualreviews.org This suggests a dynamic equilibrium between the hydroxylated intermediate and the keto form, further highlighting the complexity of estrogen metabolism.

Molecular Interactions and Estrogen Receptor Biology of 6 Ketoestradiol

Estrogen Receptor Binding Affinities

The biological activity of estrogenic compounds is primarily mediated through their binding to two subtypes of estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). oup.com These receptors are ligand-activated transcription factors that, upon binding to an estrogen, modulate the expression of a wide array of genes. nih.gov The affinity with which a compound binds to each receptor subtype is a critical determinant of its specific physiological effects.

Research into the binding profile of 6-Ketoestradiol reveals a markedly reduced affinity for ERα compared to the parent hormone, 17β-estradiol (E2). In a comprehensive study of various endogenous estrogen metabolites, 6-Ketoestradiol (referred to as 6-Ketoestradiol-17α in the study) demonstrated a significantly lower relative binding affinity (RBA) for human ERα. oup.com The introduction of a keto group at the C-6 position of the steroid nucleus is a key structural determinant responsible for this diminished binding capacity. oup.com

The following table presents the binding affinity data for 6-Ketoestradiol with human ERα.

| Compound | IC50 (nM) for ERα | Relative Binding Affinity (RBA) for ERα (%) |

| 6-Ketoestradiol | 562.3 | 2 |

| Reference: oup.com |

IC50: The half maximal inhibitory concentration, indicating the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand. RBA: Relative Binding Affinity, expressed as a percentage of the binding affinity of 17β-estradiol.

Similar to its interaction with ERα, 6-Ketoestradiol exhibits a considerably lower binding affinity for ERβ when compared to 17β-estradiol. oup.com However, the extent of this reduction in affinity differs between the two receptor subtypes, highlighting the nuanced interplay between ligand structure and receptor architecture. The differential binding affinities of estrogenic compounds for ERα and ERβ are of significant interest as they can lead to subtype-selective biological responses. nih.gov

The binding affinity data for 6-Ketoestradiol with human ERβ is detailed in the table below.

| Compound | IC50 (nM) for ERβ | Relative Binding Affinity (RBA) for ERβ (%) |

| 6-Ketoestradiol | 1122.1 | 1 |

| Reference: oup.com |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a molecule influences its biological activity. In the context of estrogenic compounds, QSAR provides insights into the structural features that govern their binding affinity for ERα and ERβ.

The binding of a ligand to an estrogen receptor is a highly specific interaction dictated by the three-dimensional complementarity between the molecule and the receptor's ligand-binding pocket. plos.org For steroidal estrogens, key interactions typically involve hydrogen bonds formed by the hydroxyl groups at the C-3 and C-17 positions of the steroid, as well as hydrophobic interactions with the surrounding amino acid residues. plos.org

The introduction of a keto group at the C-6 position, as seen in 6-Ketoestradiol, significantly alters the electronic and steric properties of the molecule, thereby impacting its fit within the ligand-binding domain of both ERα and ERβ. oup.com This modification leads to a substantial decrease in binding affinity for both receptor subtypes. oup.com This observation underscores the sensitivity of the estrogen receptor's binding pocket to structural changes on the B-ring of the steroid nucleus. The presence of the C-6 keto group likely introduces steric hindrance or unfavorable electronic interactions that disrupt the optimal positioning of the ligand for high-affinity binding. oup.com

Estrogen Receptor Dimerization and Co-regulator Interactions

Upon ligand binding, estrogen receptors undergo a conformational change that facilitates their dimerization. nih.gov This dimerization is a prerequisite for the receptor to bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. frontiersin.org The nature of the ligand can influence the stability and conformation of the receptor dimer, which in turn can affect the recruitment of co-activator or co-repressor proteins that are essential for modulating gene expression. wikipedia.org

Estrogen receptors can form two types of dimers: homodimers, consisting of two identical receptor subtypes (ERα-ERα or ERβ-ERβ), and heterodimers, composed of one of each subtype (ERα-ERβ). oup.com The formation of these different dimer complexes is a key mechanism for the diverse and sometimes opposing physiological effects of estrogens. Since many cell types co-express both ERα and ERβ, the relative abundance of each receptor subtype and the specific ligand bound can influence the predominant dimer form. researchgate.net

While specific studies on the influence of 6-Ketoestradiol on the formation of ER homodimers versus heterodimers are not extensively documented, the general principle is that the ligand-induced conformational change in the receptor is a critical step. nih.gov The significantly lower binding affinity of 6-Ketoestradiol for both ERα and ERβ suggests that it would be a less potent inducer of receptor dimerization compared to high-affinity estrogens like 17β-estradiol. The precise conformational changes induced by 6-Ketoestradiol and how they might favor the formation of one type of dimer over another remain an area for further investigation.

Cellular and Subcellular Mechanisms of Estrogen Metabolite Action

Genomic Actions and Transcriptional Regulatory Mechanisms

The classical, or genomic, pathway of estrogen action involves the binding of the hormone to intracellular estrogen receptors (ERs), primarily ERα and ERβ. wikipedia.org These receptors are ligand-activated transcription factors that, upon binding, typically form dimers, translocate to the nucleus, and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. wikipedia.orgoup.complos.org

Research indicates that 6-ketoestradiol participates in this genomic signaling pathway. Its ability to activate gene transcription has been demonstrated in vitro. In one study using a Xenopus liver extract, 6-ketoestradiol was shown to be involved in the transcriptional activation of vitellogenin genes, which are characteristically responsive to estrogen. nih.gov The experiment further demonstrated that when the estrogen receptor protein was inactivated through photochemical excitation of a 6-ketoestradiol derivative, the transcription of these vitellogenin genes was eliminated, confirming the receptor- and transcription-dependent action of this metabolite. nih.gov

However, the affinity of 6-ketoestradiol for estrogen receptors is significantly influenced by its chemical structure. The addition of a keto group at the C-6 position to estradiol-17α (to form 6-ketoestradiol-17α) has been shown to markedly reduce its binding affinity for both human ERα and ERβ. oup.com This suggests that while 6-ketoestradiol can elicit a genomic response, its potency in this regard is substantially lower than that of its parent hormone, estradiol (B170435).

Table 1: Comparative Binding Affinity of 6-Ketoestradiol-17α for Human Estrogen Receptors

| Compound | Target Receptor | IC₅₀ (nM) | Relative Binding Affinity (%)* |

|---|---|---|---|

| Estradiol-17β (Reference) | ERα | 0.13 | 100 |

| ERβ | 0.13 | 100 | |

| 6-Ketoestradiol-17α | ERα | 562.3 | 0.02 |

| ERβ | 1122.1 | 0.01 |

\Relative Binding Affinity (RBA) is calculated relative to Estradiol-17β.* Source: oup.com

Crosstalk Between Genomic and Non-Genomic Pathways

An important aspect of modern endocrinology is the concept of crosstalk, where the rapid, non-genomic signaling cascades can influence and modulate the slower, genomic actions of hormones. nih.govnih.gov For instance, kinase pathways like MAPK, activated by non-genomic signals, can phosphorylate nuclear estrogen receptors and their co-regulators, thereby altering their transcriptional activity. nih.govmedscape.com This integration of pathways allows for a more complex and nuanced regulation of cellular responses to hormonal stimuli.

Despite the established importance of this mechanism for other estrogens, the reviewed scientific literature lacks specific information on any crosstalk between potential non-genomic pathways and the known genomic actions of 6-ketoestradiol. As no studies were found detailing the non-genomic signaling of 6-ketoestradiol, the basis for investigating such crosstalk is currently absent.

Preclinical Investigations and Physiological Significance in Model Systems

Role in Endocrine System Regulation in Preclinical Contexts

Preclinical research indicates that 6-Ketoestradiol is an oxidative metabolite of 17β-estradiol. oup.com Its formation is catalyzed by NADPH-dependent cytochrome P450 (CYP450) enzymes. oup.com Specifically, a partially purified CYP450 enzyme preparation from rat brain has been shown to facilitate the creation of 6-Ketoestradiol from estradiol (B170435). oup.com

From a regulatory standpoint, 6-Ketoestradiol is considered to have weak estrogenic activity. Studies have noted that metabolites of estradiol or estrone (B1671321) that are hydroxylated at the C-6 position demonstrate low binding affinity for the classical estrogen receptor. oup.com This corresponds with findings of very weak uterotropic activity in preclinical models, suggesting that 6-Ketoestradiol may function as a minor modulator within the endocrine system rather than a potent, direct-acting estrogen. oup.com Its role may be linked to the local metabolic inactivation or modulation of more potent estrogens within specific target tissues.

Investigations in Non-Human Biological Models

In vitro studies have been crucial in characterizing the biochemical profile of 6-Ketoestradiol, particularly its interaction with estrogen receptors (ER). Enzymatic studies using preparations from rat brain have confirmed its status as a product of estradiol metabolism by cytochrome P450 enzymes. oup.com

The primary focus of cellular-level investigation has been on receptor binding affinity. Quantitative structure-activity relationship studies have determined the binding affinity of 6-Ketoestradiol for human estrogen receptor α (ERα) and estrogen receptor β (ERβ). Research shows that the addition of a keto group at the C-6 position of the estradiol molecule differentially alters its binding affinity for the two receptor subtypes. oup.com In one study, 6-Ketoestradiol demonstrated a higher relative binding affinity (RBA) for ERβ compared to ERα. oup.com

Table 1: In Vitro Binding Affinity of 6-Ketoestradiol for Human Estrogen Receptors

This interactive table summarizes the binding characteristics of 6-Ketoestradiol to human ERα and ERβ based on published research findings. oup.com

| Compound | Target Receptor | IC₅₀ (nM) | Relative Binding Affinity (RBA %)¹ | RBAα / RBAβ Ratio |

| 6-Ketoestradiol | ERα | 562.3 | 2% | 0.4 |

| 6-Ketoestradiol | ERβ | 1122.1 | 1% | |

| Estradiol (Reference) | ERα | 1.1 | 100% | 1.1 |

| Estradiol (Reference) | ERβ | 1.0 | 100% |

¹RBA is calculated relative to the binding of Estradiol (E2), which is set at 100%.

Investigations using in vivo animal models have substantiated the weak estrogenic nature of 6-Ketoestradiol. Early studies assessing the uterotropic effect—the ability to stimulate growth of the uterus in immature or ovariectomized rodents—found that 6-hydroxylated metabolites of estradiol have very weak activity. oup.com This limited physiological response in target tissues like the uterus aligns with the low binding affinity observed in in vitro receptor assays. oup.com

Beyond assessing its direct estrogenic effects, 6-Ketoestradiol has been utilized in preclinical animal research for its chemical properties. In a study involving castrated female mice, 6-Ketoestradiol was employed as an internal standard for the analysis of other estrogenic compounds. google.com In this context, its distinct molecular weight and chromatographic properties allowed for precise quantification of the target compounds during analysis of biological samples. google.com

Comparative Endocrinology of Estrogen Metabolites

The metabolism of estrogens, leading to the formation of compounds like 6-Ketoestradiol, varies across different species. In mammals, the formation of 6-Ketoestradiol has been identified in specific tissues. For instance, enzyme preparations from rat brain microsomes can produce 6-Ketoestradiol. oup.com Furthermore, 6α-hydroxylated metabolites, which are precursors to 6-Ketoestradiol, have been identified as major biotransformation products of estradiol and estrone in the uterus of pigs. oup.com

Evidence of related metabolites also appears in non-mammalian species. In a study on the female Pacific red snapper (Lutjanus peru), an enzyme-linked immunosorbent assay (ELISA) developed to measure estradiol showed minor cross-reactivity with 6-ketoestradiol-17b. csic.es The antibody exhibited a 3% cross-reactivity, indicating a structural similarity that is recognizable even by specific antibodies and pointing to the presence of similarly structured steroids across different vertebrate classes. csic.es

Advanced Analytical Methodologies for 6 Ketoestradiol Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 6-ketoestradiol, allowing for its separation from other structurally similar estrogens and interfering substances present in biological samples. The choice of chromatographic technique depends on the specific requirements of the analysis, such as the desired sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of estrogen metabolites, including 6-ketoestradiol. nih.gov HPLC methods have been developed to separate a wide array of hydroxylated and keto derivatives of estradiol (B170435) and estrone (B1671321). nih.gov In one such method, a mixture of 29 estrogen standards, including 6-ketoestradiol, was successfully separated into 20 distinct peaks. nih.gov The identity of these separated metabolites is often confirmed using mass spectrometry. nih.gov

A notable application of HPLC involves the use of molecularly imprinted polymers (MIPs) for the selective extraction and pre-concentration of specific estrogens. For instance, 6-ketoestradiol has been used as a pseudo-template to create MIPs for the selective retention of 17β-estradiol. researchgate.net This approach, coupled with HPLC, provides excellent chromatographic resolution and minimizes interference from the sample matrix, proving particularly useful for analyzing environmental samples like river water. researchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds like steroid hormones. libretexts.orgwikipedia.org For the analysis of estrogens, which are not inherently volatile, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. restek.comacs.org Common derivatization agents include methoxylamine HCl and trimethylsilyl (B98337) imidazole. restek.com

GC is often used in preparative chromatography to isolate pure compounds from a mixture. wikipedia.org The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. libretexts.orgwikipedia.org The choice of the stationary phase is critical for achieving the desired separation. libretexts.org

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of 6-ketoestradiol. It is almost always coupled with a chromatographic separation technique to enhance selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a widely adopted and powerful method for the analysis of estrogen metabolites. nih.govresearchgate.net This technique offers high sensitivity and selectivity, making it suitable for measuring low concentrations of these compounds in complex biological matrices such as urine and plasma. nih.govdoaj.org

LC-MS methods can simultaneously identify and quantify multiple estrogens and their metabolites in a single run. researchgate.net For example, a validated LC-MS method allows for the simultaneous measurement of 22 endogenous estrogens, including oxidative metabolites and their conjugates. researchgate.net The use of stable-isotope dilution in conjunction with LC-MS further enhances the accuracy and reproducibility of quantification. researchgate.net

Challenges in LC-MS analysis, such as matrix effects, can be significant but can be addressed through careful sample preparation techniques like solid-phase extraction and optimization of chromatographic conditions. doaj.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of estrogen metabolites due to its exceptional sensitivity and specificity. biorxiv.orgthermofisher.comveedalifesciences.com This technique is capable of measuring a comprehensive panel of estrogens, including 6-ketoestradiol, in various biological fluids. nih.govnih.gov

One established LC-MS/MS method can quantify 15 distinct estrogen metabolites in urine, requiring only a small sample volume. nih.govnih.govaacrjournals.org This method utilizes selected reaction monitoring (SRM) mode, which significantly enhances the signal-to-noise ratio and allows for the detection of metabolites at very low concentrations, with lower limits of quantitation (LLOQ) often in the picogram per milliliter range. nih.govacs.org To improve ionization efficiency and sensitivity, derivatization with reagents like dansyl chloride is often employed. biorxiv.orgnih.govaacrjournals.org

The high reproducibility of LC-MS/MS methods, with coefficients of variation (CVs) often below 10%, makes them highly reliable for large-scale epidemiological studies. nih.govnih.gov

Interactive Data Table: Performance of an LC-MS/MS Method for Estrogen Metabolite Analysis

| Analyte | Lower Limit of Quantitation (pg/mL) | Coefficient of Variation (CV%) | Reference |

| Estrone (E1) | 40 | ≤9.4 | nih.gov |

| Estradiol (E2) | 40 | ≤9.4 | nih.gov |

| Estriol (E3) | 40 | ≤9.4 | nih.gov |

| 2-Hydroxyestrone (B23517) (2-OHE1) | 40 | ≤9.4 | nih.gov |

| 16α-Hydroxyestrone (16α-OHE1) | 40 | ≤9.4 | nih.gov |

| 16-Ketoestradiol (16-ketoE2) | 40 | ≤9.4 | nih.gov |

This table showcases the performance of a typical LC-MS/MS method for the analysis of various estrogen metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the identification and quantification of steroid hormones. restek.comjournalijbcrr.comnotulaebotanicae.royoutube.com It combines the high-resolution separation power of GC with the sensitive and specific detection capabilities of MS. restek.comnih.gov

For the analysis of estrogen metabolites like 6-ketoestradiol, a derivatization step is essential to make the compounds sufficiently volatile for GC analysis. restek.comnih.gov The resulting derivatives are then separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode to enhance sensitivity. nih.gov An optimized GC-MS method can achieve low limits of quantification, often in the range of 0.02 to 0.1 ng/mL for most estrogens. nih.gov

GC-MS has been successfully applied to the analysis of urinary estrogens in various clinical research settings, providing valuable data on estrogen metabolism. nih.gov

Interactive Data Table: GC-MS Method Parameters for Estrogen Analysis

| Parameter | Condition | Reference |

| Column Type | MXT-1 (30 m x 0.25 mm I.D., 0.25 µm film thickness) | nih.gov |

| Injection Mode | Split (10:1) | nih.gov |

| Injection Port Temperature | 280°C | nih.gov |

| Oven Temperature Program | Initial 270°C, ramp to 300°C at 6°C/min, then to 330°C at 10°C/min | nih.gov |

| MS Detector | Single-quadrupole | nih.gov |

| Ionization Energy | 70 eV | nih.gov |

| Ion Source Temperature | 230°C | nih.gov |

This table outlines typical instrumental conditions for the GC-MS analysis of estrogen metabolites.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful analytical technique that provides high sensitivity and selectivity for the quantification of low-level analytes like 6-Ketoestradiol in complex biological matrices. eag.com This method combines the separation capabilities of gas chromatography (GC) with the dual analyzing power of tandem mass spectrometry (MS/MS). eag.comwikipedia.org

In GC-MS/MS, the sample is first vaporized and separated based on the chemical properties of its components as they interact with the stationary phase of the analytical column. eag.comwikipedia.org Upon exiting the column, the separated analytes, including 6-Ketoestradiol, enter the tandem mass spectrometer. Here, they are ionized, and the first mass analyzer selects specific precursor ions. These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. eag.comwikipedia.org This two-stage mass analysis significantly reduces background interference and enhances the signal-to-noise ratio, allowing for excellent detection capability. thermofisher.com

The use of GC-MS/MS is particularly advantageous for identifying unknown volatile components through their mass fragmentation patterns and for quantifying analytes with high precision. eag.com For steroid analysis, derivatization is often required to increase the volatility and thermal stability of the compounds, as well as to improve their chromatographic behavior and detection sensitivity. mdpi.comnih.gov

Sample Preparation and Derivatization Strategies for Bioanalytical Analysis

Effective sample preparation is a critical step to ensure accurate and reliable quantification of 6-Ketoestradiol in biological samples. This process involves isolating the analyte from the complex matrix and preparing it for instrumental analysis.

Solid Phase Extraction and Liquid-Liquid Extraction Protocols

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. thermofisher.com It utilizes a solid sorbent material to selectively retain the analyte of interest or the interfering compounds. thermofisher.com For estrogens like 6-Ketoestradiol in aqueous samples, C18 cartridges are commonly employed. nih.gov The general procedure involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the analyte with a suitable solvent. nih.govsigmaaldrich.com

Liquid-Liquid Extraction (LLE) is another fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. libretexts.org For steroid extraction, solvents like diethyl ether or ethyl acetate (B1210297) are frequently used. arborassays.com The process involves mixing the sample with the extraction solvent, allowing the phases to separate, and then collecting the organic phase containing the analyte. libretexts.orgarborassays.com To prevent the formation of emulsions, which can complicate phase separation, gentle swirling is often preferred over vigorous shaking. chromatographyonline.com

Table 1: Comparison of Sample Extraction Techniques

| Feature | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid phase. thermofisher.com | Partitioning between two immiscible liquid phases. libretexts.org |

| Selectivity | High, can be tailored by choosing specific sorbents. | Generally lower than SPE, based on solubility differences. |

| Solvent Usage | Generally lower solvent consumption. thermofisher.com | Requires larger volumes of organic solvents. |

| Automation | Easily automated for high-throughput applications. | Can be more challenging to automate. |

| Common Application for 6-Ketoestradiol | Cleanup of urine and water samples using C18 cartridges. nih.gov | Extraction from liquid samples using diethyl ether or ethyl acetate. arborassays.com |

Enzymatic Hydrolysis for Conjugated Forms

In biological systems, steroids like 6-Ketoestradiol are often present in their conjugated forms, primarily as glucuronides and sulfates, to increase their water solubility for excretion. covachem.comsigmaaldrich.com To measure the total concentration, these conjugated forms must be cleaved back to the free steroid through a process called hydrolysis. covachem.com

Enzymatic hydrolysis, using enzymes like β-glucuronidase and arylsulfatase, is the preferred method for this deconjugation. covachem.comresearchgate.net β-glucuronidase specifically cleaves the glucuronide bond, while arylsulfatase acts on sulfate (B86663) conjugates. researchgate.netbac-lac.gc.ca Preparations from sources like Helix pomatia and abalone entrails are commonly used as they often contain both types of enzyme activity. sigmaaldrich.comnih.gov The efficiency of the hydrolysis is dependent on factors such as temperature, pH, incubation time, and enzyme concentration. nih.gov For instance, optimal conditions for hydrolysis using abalone entrails have been found to be an incubation period of 20 hours at 42°C with a pH of 5.2. nih.gov

Chemical Derivatization for Enhanced Detection (e.g., Sulfonhydrazide)

Chemical derivatization is a strategy employed to improve the analytical properties of target compounds for techniques like GC-MS and LC-MS. For estrogens, including 6-Ketoestradiol, derivatization can enhance ionization efficiency and, consequently, detection sensitivity. google.comsigmaaldrich.com

One such derivatization agent is sulfonhydrazide, which reacts with the keto group of ketosteroids to form a sulfonhydrazone. google.com This derivatization significantly improves the ionization of the molecule during electrospray ionization (ESI) in mass spectrometry, leading to a much stronger signal. google.com For example, derivatization with p-toluenesulfonhydrazide has been shown to enhance both the separation and detection of estrogens. google.com This improved sensitivity allows for the quantification of very low endogenous levels of these compounds in biological samples like urine. google.com Other derivatization reagents, such as dansyl chloride, can also be used to target hydroxyl groups, further increasing detection sensitivity in LC-MS analysis. sigmaaldrich.comresearchgate.net

Stable Isotope Dilution Mass Spectrometry for Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered a gold standard for the accurate quantification of endogenous compounds, including 6-Ketoestradiol. nih.govnih.gov This method offers high specificity and precision by using a stable isotope-labeled version of the analyte as an internal standard. nih.govalfa-chemistry.com

The principle of SID-MS involves adding a known amount of the isotopically labeled standard (the "spike") to the sample at the beginning of the analytical process. alfa-chemistry.com This labeled standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H). alfa-chemistry.com Because the labeled standard and the analyte behave identically during extraction, purification, and analysis, any sample loss will affect both equally. epa.gov

The mass spectrometer distinguishes between the endogenous analyte and the labeled internal standard based on their mass-to-charge ratio. By measuring the ratio of the natural analyte to the labeled standard, the concentration of the analyte in the original sample can be calculated with high accuracy, correcting for any procedural losses. alfa-chemistry.comepa.gov This approach minimizes the impact of matrix effects and variations in sample preparation, making it a highly reliable quantitative method. epa.govresearchgate.net

Table 2: Key Steps in Stable Isotope Dilution Mass Spectrometry

| Step | Description |

| 1. Spiking | A known quantity of the stable isotope-labeled internal standard (e.g., ¹³C-labeled 6-Ketoestradiol) is added to the biological sample. alfa-chemistry.com |

| 2. Equilibration | The sample and the internal standard are thoroughly mixed to ensure homogeneity. alfa-chemistry.com |

| 3. Sample Preparation | The sample undergoes extraction, cleanup, and derivatization as needed. The internal standard compensates for any analyte loss during these steps. alfa-chemistry.comepa.gov |

| 4. Mass Spectrometric Analysis | The prepared sample is analyzed by MS (e.g., GC-MS/MS or LC-MS/MS), which measures the distinct signals from the native analyte and the labeled internal standard. alfa-chemistry.com |

| 5. Quantification | The concentration of the native analyte is calculated based on the measured ratio of the native analyte to the known amount of the added internal standard. alfa-chemistry.com |

Future Research Directions in 6 Ketoestradiol Biology

Elucidation of Undefined Metabolic Pathways and Intermediates

The metabolic fate of 6-ketoestradiol is not yet fully charted. While it is known to be a product of estradiol (B170435) metabolism, the precise enzymatic processes and the full spectrum of its downstream metabolites remain to be definitively identified. A critical area of future research will be the comprehensive mapping of the metabolic pathways involving 6-ketoestradiol. This includes the identification of the specific cytochrome P450 (CYP) enzymes responsible for its formation from estradiol, as well as the enzymes that further metabolize it.

Key research questions that need to be addressed include:

What are the primary enzymatic drivers for the conversion of estradiol to 6-ketoestradiol in different tissues?

What are the subsequent metabolic products of 6-ketoestradiol, and what are their biological activities?

How do genetic polymorphisms in metabolic enzymes influence the levels of 6-ketoestradiol and its metabolites?

Advanced metabolomic approaches, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and quantifying these currently unknown intermediates. Such studies will provide a more complete picture of the estrogen metabolic network and how it is regulated.

Comprehensive Functional Characterization in Diverse Tissue Models

The biological functions of 6-ketoestradiol are not as well-defined as those of its parent compound, estradiol. While it is presumed to exert estrogenic effects, the extent and nature of these effects in different target tissues are largely unknown. Future investigations should focus on a thorough functional characterization of 6-ketoestradiol in a variety of tissue models, moving beyond traditional reproductive tissues.

Table 1: Potential Areas for Functional Characterization of 6-Ketoestradiol

| Tissue/System | Potential Functions to Investigate |

| Breast Cancer | Role in tumor cell proliferation, apoptosis, and invasion. |

| Uterine Tissue | Impact on endometrial proliferation and differentiation. |

| Bone | Effects on osteoblast and osteoclast activity and bone density. |

| Cardiovascular System | Influence on endothelial function and vascular tone. |

| Neural Tissue | Potential neuroprotective effects and role in cognitive function. |

Utilizing a range of in vitro and in vivo models, including cell lines, organoids, and genetically modified animal models, will be crucial. These studies should aim to dissect the specific signaling pathways activated by 6-ketoestradiol and to understand how its effects may differ from or complement those of estradiol and other estrogen metabolites.

Advanced Structural Biology Approaches for Receptor-Ligand Interactions

A detailed understanding of how 6-ketoestradiol interacts with its primary targets, the estrogen receptors (ERα and ERβ), is fundamental to elucidating its mechanism of action. While the structures of ERs in complex with estradiol are well-characterized, similar high-resolution structural information for 6-ketoestradiol is lacking.

Future research should employ advanced structural biology techniques to determine the three-dimensional structure of the 6-ketoestradiol-ER complex. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be invaluable in revealing the precise molecular interactions at the atomic level.

Key objectives for these structural studies include:

Determining the binding affinity of 6-ketoestradiol for both ERα and ERβ.

Identifying the key amino acid residues within the receptor's ligand-binding pocket that are critical for this interaction.

Understanding how the binding of 6-ketoestradiol induces conformational changes in the receptor, leading to the recruitment of co-regulator proteins and the initiation of downstream signaling.

This structural information will be essential for the rational design of selective ligands that can modulate the activity of 6-ketoestradiol, which could have therapeutic applications.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate and sensitive measurement of 6-ketoestradiol in biological samples is a prerequisite for understanding its physiological and pathological roles. Current analytical methods for estrogen detection, such as immunoassays, can suffer from cross-reactivity with other structurally similar estrogens, leading to a lack of specificity. While mass spectrometry-based methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer higher specificity, there is a continuous need for the development of novel techniques with even greater sensitivity and specificity.

Future research in this area should focus on:

Developing highly specific monoclonal antibodies for use in advanced immunoassays with minimal cross-reactivity.

Improving sample preparation and derivatization techniques to enhance the signal of 6-ketoestradiol in mass spectrometry analyses.

Exploring novel analytical platforms, such as microfluidic devices and biosensors, for the rapid and high-throughput quantification of 6-ketoestradiol.

The development of these advanced analytical tools will enable more precise measurements of 6-ketoestradiol in various biological matrices, facilitating a better understanding of its dynamic changes in different physiological and disease states.

Q & A

Q. What are the key physicochemical properties of 6-Ketoestradiol that influence experimental design?

The physicochemical properties of 6-Ketoestradiol (CAS 571-92-6, C₁₈H₂₂O₃) directly impact experimental reproducibility and protocol design. Critical properties include:

- Melting point : 281–283°C (thermal stability considerations for storage and handling) .

- Solubility : Hydrophobicity (logP ~3.2) necessitates solvent optimization (e.g., DMSO for in vitro assays) .

- Stability : Susceptibility to oxidation under ambient conditions requires inert atmospheres or antioxidants in long-term studies .

Methodological guidance: Pre-experiment characterization using differential scanning calorimetry (DSC) and HPLC purity analysis (>98%) is recommended to verify batch consistency .

Q. What are the standard analytical methods for quantifying 6-Ketoestradiol in biological matrices?

Validated quantification methods include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Offers high sensitivity (LOQ ~0.1 ng/mL) and specificity for plasma/tissue samples. Key parameters: reverse-phase C18 column, ESI+ ionization .

- ELISA : Suitable for high-throughput screening but requires cross-validation due to potential antibody cross-reactivity with estrogen analogs .

Critical considerations: Matrix effects (e.g., phospholipid interference in serum) must be addressed via solid-phase extraction or matrix-matched calibration curves .

Q. How is 6-Ketoestradiol synthesized, and what are the critical purity assessment steps?

Synthesis typically involves oxidation of estradiol-17β at the C6 position using Jones reagent or microbial biotransformation. Post-synthesis steps:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization .

- Purity validation :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of 6-Ketoestradiol across studies?

Discrepancies in ERα/ERβ binding data often stem from:

Q. What methodological considerations are essential when designing in vivo vs. in vitro models for studying 6-Ketoestradiol's metabolic pathways?

In vitro models (e.g., hepatocyte cultures):

- Use human CYP3A4/1A1 isoforms for phase I metabolism profiling .

- Monitor artifactual oxidation via control experiments with antioxidant-supplemented media .

In vivo models (rodents): - Address species-specific differences in glucuronidation rates via bile-duct cannulation for metabolite collection .

- Ethical compliance: Justify sample sizes using power analysis (e.g., G*Power software) and adhere to ARRIVE guidelines for animal reporting .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 6-Ketoestradiol studies?

- Non-linear regression : Fit sigmoidal curves (Hill equation) to EC₅₀/IC₅₀ data. Validate model assumptions via residual plots .

- Bootstrap resampling : Quantify uncertainty in small-sample studies (n < 10) .

- Multiplicity correction : Apply Benjamini-Hochberg procedures for omics-scale datasets (e.g., transcriptomic profiling) .

Reporting standards: Document effect sizes (Cohen’s d) and confidence intervals to avoid overinterpretation of p-values .

Data Contradiction and Reproducibility

Q. How should researchers address variability in 6-Ketoestradiol’s reported half-life across pharmacokinetic studies?

Variability arises from:

Q. What frameworks support robust integration of 6-Ketoestradiol data across multi-omics studies?

- Pathway enrichment analysis : Tools like MetaboAnalyst or KEGG map metabolites to estrogen signaling pathways .

- Machine learning : Train random forest models on transcriptomic-proteomic paired datasets to identify biomarker candidates .

- Ethical AI practices : Audit algorithms for bias when extrapolating preclinical data to human health outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.